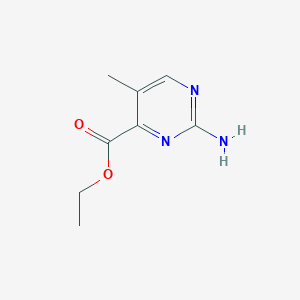

Ethyl 2-amino-5-methylpyrimidine-4-carboxylate

Description

Overview and Significance

Ethyl 2-amino-5-methylpyrimidine-4-carboxylate occupies a crucial position within the broader landscape of heterocyclic compounds that have demonstrated remarkable versatility in pharmaceutical applications. Pyrimidine derivatives attract researchers due to their versatile scaffold and their medicinal significance, with pyrimidine-associated analogs making major contributions to the field of medicinal chemistry. The compound's structural features enable it to participate in diverse biological interactions, particularly through its capacity to form hydrogen bonds and serve as a bioisostere for various aromatic systems.

The significance of this compound extends beyond its individual properties to encompass its role as a building block in synthetic chemistry. Pyrimidine derivatives have exhibited several therapeutic applications which include antimicrobial, anticancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressants, and cardiac agents. The presence of both electron-donating amino and electron-withdrawing carboxylate functionalities in this compound creates opportunities for selective chemical modifications and biological targeting.

Recent research has demonstrated that pyrimidine scaffolds serve as key building blocks in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents, enhancing therapeutic options for patients. The compound's structural diversity potential makes it particularly valuable for structure-activity relationship studies, where systematic modifications can lead to optimized biological activities. Furthermore, the ethyl ester functionality provides a convenient handle for further chemical transformations, enabling the preparation of derivatives with tailored properties.

The compound's importance is further underscored by its classification as a specialty material in chemical supply networks, indicating its specialized applications in research and development contexts. This classification reflects the compound's utility in advanced synthetic methodologies and its potential for contributing to the development of novel therapeutic agents.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural components and substitution pattern. The compound belongs to the pyrimidine family, which represents six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The systematic name explicitly indicates the positions of all substituents: an amino group at position 2, a methyl group at position 5, and an ethyl carboxylate group at position 4.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry includes various synonymous designations that reflect different naming approaches and structural interpretations. The compound may also be referred to as 2-amino-5-methylpyrimidine-4-carboxylic acid ethyl ester, emphasizing the ester functionality derived from the parent carboxylic acid.

Classification within chemical databases reveals the compound's membership in multiple functional group categories. Primarily classified as a pyrimidine derivative, it simultaneously belongs to the categories of amino heterocycles, methyl-substituted aromatics, and ethyl esters. This multi-faceted classification reflects the compound's diverse reactivity profile and potential applications across different chemical domains.

The structural classification extends to stereochemical considerations, although this compound lacks chiral centers and exists as a single constitutional isomer. However, the planar nature of the pyrimidine ring system and the potential for restricted rotation around certain bonds contribute to its conformational behavior in solution and solid-state environments.

| Classification Category | Description |

|---|---|

| Chemical Class | Pyrimidine carboxylate |

| Functional Groups | Primary amine, aromatic heterocycle, ethyl ester |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 grams per mole |

| Chemical Abstracts Service Number | 956438-59-8 |

Historical Context of Pyrimidine Carboxylates

The historical development of pyrimidine chemistry traces back to the early nineteenth century, establishing a foundation that eventually led to the sophisticated derivatives available today. The breakdown products of uric acid were referred to as pyrimidines, or "m-diazine," representing the earliest recognition of this important heterocyclic system. By oxidizing uric acid with nitric acid in 1818, Brugnatelli produced alloxan, the first pyrimidine derivative to be isolated, marking a pivotal moment in heterocyclic chemistry.

The evolution of pyrimidine carboxylate chemistry gained significant momentum through advances in synthetic methodology and biological understanding. Orotic acid, first discovered in ruminant milk, emerged as an intermediate in the pyrimidine biosynthesis pathway of animal cells, highlighting the biological significance of pyrimidine carboxylates. This discovery established the connection between synthetic pyrimidine derivatives and naturally occurring biosynthetic pathways, providing insights into their potential therapeutic applications.

The development of synthetic routes to pyrimidine carboxylates has paralleled advances in organic synthesis methodology. Most synthetic pathways leading to this family of azaheterocycles rely on carbonyl compound and amine condensation reactions. These methodological advances enabled the systematic exploration of structure-activity relationships and the development of targeted synthetic approaches for specific pyrimidine carboxylate derivatives.

The historical context of pyrimidine carboxylates is intrinsically linked to the broader development of nucleotide chemistry and molecular biology. The recognition that pyrimidines constitute fundamental building blocks of deoxyribonucleic acid and ribonucleic acid established their central importance in biological systems. This understanding drove intensive research efforts to develop synthetic analogs and derivatives that could interact with biological targets while maintaining favorable pharmacological properties.

Advances in analytical techniques and structural characterization methods have facilitated the detailed study of pyrimidine carboxylates throughout the twentieth and twenty-first centuries. The development of nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry has enabled researchers to understand the conformational behavior, reactivity patterns, and biological interactions of these compounds with unprecedented detail.

Research Objectives

Contemporary research objectives surrounding this compound encompass multiple interdisciplinary domains, reflecting the compound's versatility and potential applications. Primary research focuses center on understanding the compound's synthetic accessibility, structural modifications, and biological activity profiles. These investigations aim to establish comprehensive structure-activity relationships that can guide the rational design of improved derivatives with enhanced therapeutic potential.

Current pharmaceutical development research objectives emphasize the compound's utility as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Researchers employ this compound in studies related to enzyme inhibition, helping to understand metabolic pathways and develop new therapeutic strategies. The systematic exploration of substitution patterns and functional group modifications represents a crucial research objective for optimizing biological activities while maintaining favorable pharmacokinetic properties.

Agricultural chemistry research objectives focus on the compound's potential applications in the formulation of agrochemicals, contributing to the development of herbicides and fungicides that improve crop yield and protect against pests. These investigations require detailed understanding of the compound's environmental behavior, degradation pathways, and selective biological targeting mechanisms.

Material science research objectives explore the compound's utility in creating novel polymers and materials with enhanced properties such as increased durability and resistance to environmental factors. These applications demand comprehensive characterization of the compound's physical properties, thermal behavior, and compatibility with various matrix materials.

| Research Domain | Primary Objectives |

|---|---|

| Pharmaceutical Development | Synthesis of neurological disorder treatments, enzyme inhibition studies |

| Agricultural Chemistry | Herbicide and fungicide development, crop protection strategies |

| Biochemical Research | Metabolic pathway elucidation, therapeutic strategy development |

| Material Science | Novel polymer development, enhanced material properties |

| Diagnostic Applications | Biomarker detection, clinical diagnostic tool development |

Diagnostic tool development represents an emerging research objective, with investigations focused on utilizing the compound in the development of diagnostic reagents that aid in the detection of specific biomarkers in clinical settings. These applications require detailed understanding of the compound's interaction with biological targets and its stability under various analytical conditions.

Properties

IUPAC Name |

ethyl 2-amino-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-5(2)4-10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVMKLSEOBLSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700175-48-9 | |

| Record name | ethyl 2-amino-5-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

- Condensation of pyrimidine carboxylates with thiourea.

- Intramolecular cyclization to form the pyrimidine ring.

- Functionalization at the 2-position with amino groups and methyl groups at the 5-position.

Data Table 1: Typical Reaction Conditions for Pyrimidine Carboxylate Route

| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl pyrimidine-5-carboxylate + thiourea | Ethanol | Reflux (~78°C) | None | 70-85 | Cyclization to pyrimidine core |

| 2 | Cyclized intermediate + ethylating agent | Ethanol | 80°C | None | 65-75 | N-alkylation at amino group |

Direct Cyclization of 2-Amino-4,6-dichloropyrimidine Derivatives

Another route involves halogenated pyrimidine intermediates, such as 2,4,6-trichloropyrimidine, which can be selectively aminated at the 2-position. Subsequent methylation at the 5-position is achieved through methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Key Steps:

- Nucleophilic substitution of halogens with ammonia or amines.

- Methylation at the 5-position using methylating reagents.

- Esterification to introduce the ethyl ester group at the carboxylate position.

Data Table 2: Halogenated Pyrimidine Route

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4,6-trichloropyrimidine + ammonia | Ethanol | Reflux | 60-75 | Selective amination at 2-position |

| 2 | Methylation with methyl iodide | Acetone | Room temp | 70-80 | Methylation at 5-position |

| 3 | Esterification | Ethanol | Reflux | 80-90 | Formation of ethyl ester |

Ammoniation of 5-Alkoxymethylpyrimidines

Based on the patent literature, a highly efficient method involves converting 5-alkoxymethylpyrimidines directly into the target compound via ammoniation in the presence of catalysts such as aluminum oxide. This process is characterized by high selectivity and fewer steps, making it industrially attractive.

Key Steps:

- Starting from 5-alkoxymethylpyrimidines.

- Reaction with ammonia in inert solvents like toluene or ammonia itself.

- Catalysis with Lewis acids such as Al₂O₃.

- Heating at 210–300°C under autogenous pressure.

Data Table 3: Ammoniation Process

| Parameter | Conditions | Reagent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-alkoxymethylpyrimidine + NH₃ | Toluene | Al₂O₃ | 210–300°C | 85-95 | Direct conversion to Ethyl 2-amino-5-methylpyrimidine-4-carboxylate |

Synthesis via Cyclization of Ethyl 2-Formylpyrimidines

Another advanced route involves the cyclization of ethyl 2-formylpyrimidine derivatives with suitable amino compounds. This method often employs microwave-assisted synthesis to accelerate the cyclization, followed by methylation and esterification steps.

Key Steps:

- Condensation of ethyl 2-formylpyrimidine with methylamine.

- Cyclization to form the pyrimidine ring.

- Esterification with ethanol to form the ethyl ester.

Data Table 4: Formyl Intermediate Route

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl 2-formylpyrimidine + methylamine | Microwave irradiation | 75-85 | Rapid cyclization |

| 2 | Esterification | Ethanol | 80-90 | Final product formation |

Research Findings and Notes

- The process involving ammoniation of 5-alkoxymethylpyrimidines is highlighted as the most direct and industrially feasible, offering high selectivity and fewer purification steps.

- Halogenation routes are versatile but require careful control of reaction conditions to prevent over-halogenation or formation of by-products.

- Cyclization of formyl derivatives provides a flexible approach, especially with microwave-assisted techniques reducing reaction times significantly.

- The choice of starting material and reaction conditions depends on the scale, available reagents, and desired purity.

Scientific Research Applications

Ethyl 2-amino-5-methylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares key structural analogs, highlighting substituent positions and molecular properties:

Key Observations:

- Positional Isomerism: Shifting the amino group from position 2 (target compound) to 4 (CAS 5472-46-8) alters hydrogen-bonding capacity and reactivity. For example, the 4-NH₂ isomer may exhibit different solubility or bioavailability .

- Functional Group Variations: Replacing the amino group with a methylthio group (CAS 776-53-4) introduces sulfur, which can influence redox properties and metal coordination .

Physicochemical Properties

- pKa: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate has a predicted pKa of 4.24, indicating moderate acidity at the amino group . The target compound’s pKa may differ due to the NH₂ group’s position.

Biological Activity

Ethyl 2-amino-5-methylpyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 181.19 g/mol. The compound's structure features a pyrimidine ring with an ethyl ester group and an amino substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethyl chloroacetate under basic conditions. This method has been optimized to yield high purity and yield, making it suitable for biological testing.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor potential. A case study assessed its cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited an IC50 value of approximately 30 µM for HeLa cells, suggesting promising antitumor activity.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Nucleic Acid Synthesis : It could also disrupt nucleic acid synthesis in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production may contribute to its cytotoxic effects in tumor cells.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for further development in both antimicrobial and anticancer therapies. For instance, a comparative study showed that derivatives of this compound exhibited enhanced activity when modified at specific positions on the pyrimidine ring.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-amino-5-methylpyrimidine-4-carboxylate?

Answer:

The compound can be synthesized via multi-step routes involving cyclocondensation or Biginelli-like reactions. A common approach involves:

Condensation: Reacting ethyl acetoacetate with a urea/thiourea derivative and an aldehyde under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine ring .

Amination: Introducing the amino group via nucleophilic substitution or catalytic hydrogenation of nitro intermediates .

Esterification: If the carboxylate group is not pre-installed, esterification of a carboxylic acid intermediate with ethanol under acid catalysis may be required.

Key considerations: Optimize reaction temperature (typically 80–100°C) and solvent (e.g., ethanol or DMF) to improve yields (reported 60–75% for analogous pyrimidines) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the pyrimidine ring structure, ester carbonyl (~165–170 ppm), and methyl/amino substituents. Aromatic protons typically appear at 6.5–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for : 195.1008 Da).

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal for confirming stereochemistry and hydrogen-bonding networks:

Crystal Growth: Use slow evaporation of a saturated solution in ethanol or DCM/hexane mixtures.

Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .

Example: A related pyrimidine derivative showed a dihedral angle of 12.5° between the ester group and pyrimidine ring, resolved via SHELX .

Advanced: How can reaction mechanisms for pyrimidine functionalization be elucidated?

Answer:

Kinetic Studies: Monitor reaction progress via in situ FTIR or NMR to identify intermediates (e.g., imine formation in cyclocondensation).

Computational Modeling: Use density functional theory (DFT) to calculate transition states and activation energies for amination or esterification steps.

Isotopic Labeling: Introduce -labeled urea to track amino group incorporation via MS/MS fragmentation .

Advanced: How to address discrepancies between spectroscopic and crystallographic data?

Answer:

- Scenario: NMR suggests a planar pyrimidine ring, but crystallography reveals slight puckering.

- Resolution:

- Dynamic Effects: NMR averages conformations, while crystallography captures static structures. Use variable-temperature NMR to detect ring flexibility.

- Hydrogen Bonding: Crystallography may show intermolecular H-bonds (e.g., N–H···O) that stabilize non-planar conformations, absent in solution .

- DFT Optimization: Compare computed gas-phase (NMR) and solid-state (crystallography) geometries to identify environmental effects .

Advanced: What strategies optimize purity for pharmacological studies?

Answer:

Recrystallization: Use solvent pairs like ethanol/water or ethyl acetate/hexane to remove polar impurities.

Column Chromatography: Employ silica gel with gradients of ethyl acetate in hexane (20–50% v/v).

HPLC Prep-Scale: Use a C18 column with acetonitrile/water (0.1% TFA) for chiral separation if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.